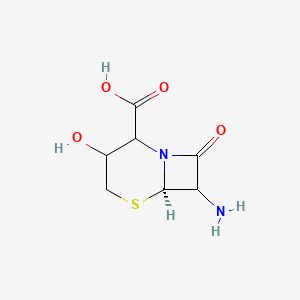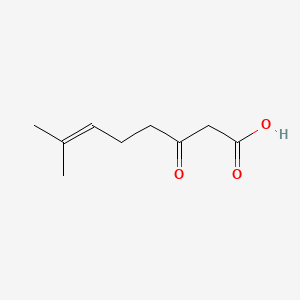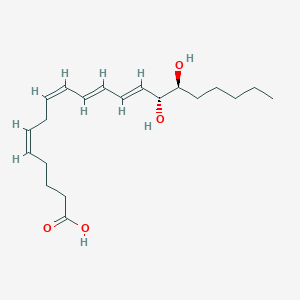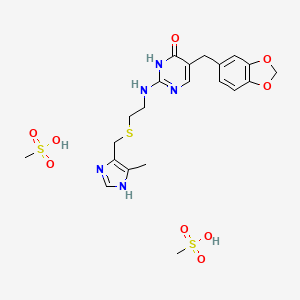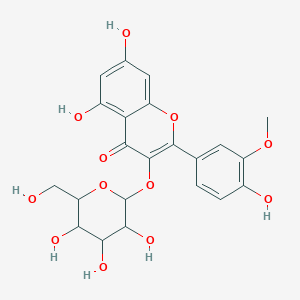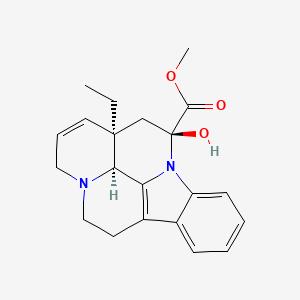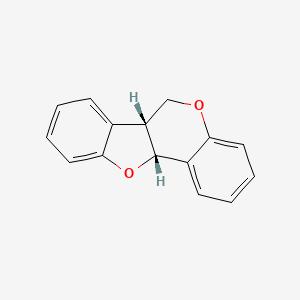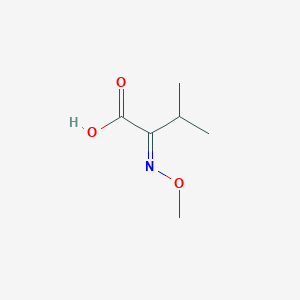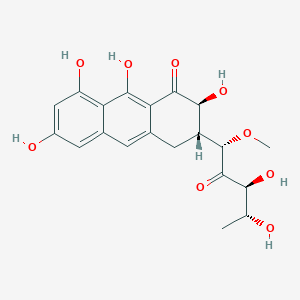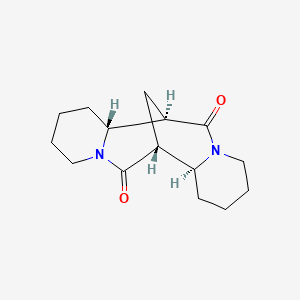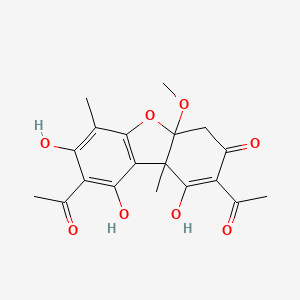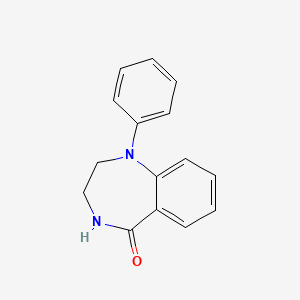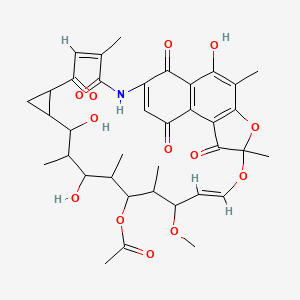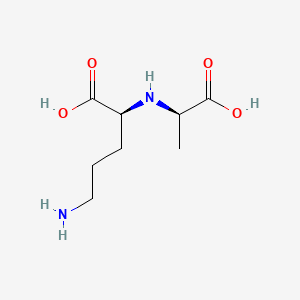
Octopinic acid
Overview
Description
Octopinic acid is a derivative of alanine and is classified as an opine. Opines are unique compounds found in crown gall tumor tissues induced by infections with pathogenic, soil-inhabiting Agrobacterium species, including Agrobacterium tumefaciens, Agrobacterium rhizogenes, and Agrobacterium vitis . This compound is synthesized by the reductive condensation of pyruvate with L-ornithine .
Mechanism of Action
Target of Action
Octopinic acid is a specific compound found in crown gall tumor tissues induced by infections with Agrobacterium species . The primary targets of this compound are the well-studied NAD(P)H-dependent dehydrogenases (synthases), which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine .
Mode of Action
It is known that the genesnoxB-noxA and ooxB-ooxA are considered to be involved in opine catabolism as (membrane-associated) oxidases . These genes are transferred into plant cells via a tumor-inducing (Ti) plasmid .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of opines, particularly nopaline and octopine . The corresponding genes are transferred into plant cells via a tumor-inducing (Ti) plasmid . In addition to the reverse oxidative reactions, the genes noxB-noxA and ooxB-ooxA are considered to be involved in opine catabolism as (membrane-associated) oxidases .
Pharmacokinetics
It is known that the compound is synthesized by nad(p)h-dependent dehydrogenases (synthases), which catalyze the reductive condensation of α-ketoglutarate or pyruvate with l-arginine .
Result of Action
The result of the action of this compound is the synthesis of opines, particularly nopaline and octopine . These opines are specific compounds found in crown gall tumor tissues induced by infections with Agrobacterium species .
Action Environment
The action environment of this compound is within the plant cells that have been infected with Agrobacterium species . The genes involved in the synthesis and catabolism of opines are transferred into these plant cells via a tumor-inducing (Ti) plasmid .
Biochemical Analysis
Biochemical Properties
Octopinic acid is synthesized by NAD(P)H-dependent dehydrogenases, which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine . It interacts with flavin-containing dehydrogenases, such as those found in Pseudomonas putida, which exhibit dehydrogenase activity toward this compound in the presence of artificial electron acceptors . The enzyme contains flavin adenine dinucleotide, flavin mononucleotide, and [2Fe-2S]-iron sulfur as prosthetic groups . These interactions highlight the role of this compound in biochemical reactions involving electron transfer and redox processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In crown gall tumor tissues, this compound is involved in the catabolism of opines, which are specific compounds synthesized by the infected plant cells . The presence of this compound can affect the expression of genes related to opine synthesis and degradation, thereby influencing the overall metabolic state of the cells. Additionally, this compound may impact cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to flavin-containing dehydrogenases, facilitating electron transfer and redox reactions . This binding interaction is crucial for the enzyme’s activity and its ability to catalyze the conversion of substrates. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby modulating cellular processes. Changes in gene expression induced by this compound can further influence cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have lasting effects on cell function. These temporal effects are important considerations for researchers studying the biochemical properties and applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including disruption of cellular processes and potential cell death. These dosage effects are critical for understanding the safety and efficacy of this compound in various applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to opine synthesis and degradation. It interacts with enzymes such as flavin-containing dehydrogenases, which catalyze the conversion of substrates in these pathways The presence of this compound can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cells
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within cells can impact its activity and function, as it may interact with different biomolecules in various cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, mitochondria, or other organelles, where it can exert its effects on cellular processes . The activity and function of this compound can be affected by its localization, as it may interact with different enzymes and biomolecules in various subcellular environments. Understanding the subcellular localization of this compound is important for elucidating its role in cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octopinic acid can be synthesized through the reductive condensation of pyruvate with L-ornithine. This reaction is catalyzed by NAD(P)H-dependent dehydrogenases (synthases) . The enzyme involved in this process contains flavin adenine dinucleotide, flavin mononucleotide, and [2Fe-2S]-iron sulfur as prosthetic groups .
Industrial Production Methods: The industrial production of this compound involves the use of genetically engineered strains of Agrobacterium tumefaciens. These strains contain a large tumor-inducing plasmid, part of which integrates into the plant nuclear DNA, leading to the production of this compound in the tumor cells .
Chemical Reactions Analysis
Types of Reactions: Octopinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by flavin-containing dehydrogenases.
Reduction: The reductive condensation of pyruvate with L-ornithine to form this compound is a reduction reaction.
Substitution: this compound can participate in substitution reactions involving its amino and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Flavin-containing dehydrogenases and artificial electron acceptors such as 2,6-dichloroindophenol.
Reduction: NAD(P)H-dependent dehydrogenases (synthases).
Major Products:
Scientific Research Applications
Octopinic acid has several scientific research applications, including:
Comparison with Similar Compounds
Nopaline: Synthesized by the reductive condensation of α-ketoglutarate with L-arginine.
Octopine: Synthesized by the reductive condensation of pyruvate with L-arginine.
Octopinic acid’s uniqueness lies in its specific interaction with flavin-containing dehydrogenases and its role in the selective growth of Agrobacterium tumefaciens strains .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKXJZFWRBQTIO-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942270 | |
| Record name | N~2~-(1-Carboxyethyl)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-09-5 | |
| Record name | Octopinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020197095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(1-Carboxyethyl)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Octopinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


